1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid
CAS No.: 1260670-16-3
Cat. No.: VC4076692
Molecular Formula: C11H13NO3
Molecular Weight: 207.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260670-16-3 |
|---|---|
| Molecular Formula | C11H13NO3 |
| Molecular Weight | 207.23 |
| IUPAC Name | 1-(6-methoxypyridin-3-yl)cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H13NO3/c1-15-9-4-3-8(7-12-9)11(10(13)14)5-2-6-11/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
| Standard InChI Key | AOOATLNPAAEVSQ-UHFFFAOYSA-N |
| SMILES | COC1=NC=C(C=C1)C2(CCC2)C(=O)O |
| Canonical SMILES | COC1=NC=C(C=C1)C2(CCC2)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid has the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol. Its IUPAC name, 1-(6-methoxy-3-pyridinyl)cyclobutanecarboxylic acid, reflects the methoxy-substituted pyridine ring at position 3 and the cyclobutane carboxylic acid group. The compound’s SMILES notation is COC1=NC=C(C=C1)C2(CCC2)C(=O)O, and its InChI key is AOOATLNPAAEVSQ-UHFFFAOYSA-N .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| Water Solubility | Low (predicted) | |
| pKa | ~4.35 (carboxylic acid) |
The carboxylic acid group contributes to moderate acidity, while the methoxypyridine ring enhances solubility in polar organic solvents .
Spectral Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation:
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¹H NMR (CDCl₃): Peaks at δ 7.39–7.30 (pyridine aromatic protons), 5.16 (methoxy group), and 3.74–3.42 (cyclobutane protons) .
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¹³C NMR: Signals at δ 187.6 (carbonyl carbon), 159.6 (pyridine C-O), and 104.6 (cyclobutane carbons) .
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via cross-coupling reactions or cyclization strategies:
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Suzuki-Miyaura Coupling: A boronic ester derivative of 6-methoxypyridine reacts with a brominated cyclobutane carboxylic acid precursor.
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Cycloaddition Approaches: [2+2] photocycloaddition of alkenes with methoxypyridine derivatives, followed by oxidation to introduce the carboxylic acid group.
Optimization and Scalability
A scalable method reported in The Journal of Organic Chemistry involves:
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Condensation of Meldrum’s acid with a pyridine-derived enolate.
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Cyclization using piperidine as a catalyst, yielding the cyclobutane core .
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Hydrolysis under acidic conditions to generate the carboxylic acid moiety .
Applications in Pharmaceutical Development
Kinase Inhibition
The compound’s pyridine ring enables hydrogen bonding with kinase ATP-binding sites, while the cyclobutane group imposes conformational restraint. It serves as a precursor for:
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JAK Inhibitors: Analogous to abrocitinib, a drug for atopic dermatitis .
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MDM2 Antagonists: Potential anticancer agents that disrupt p53-MDM2 interactions .
Anti-Inflammatory Agents
Derivatives of 1-(6-methoxypyridin-3-YL)cyclobutanecarboxylic acid show promise in modulating S1P3 receptors, which regulate immune cell trafficking .
Industrial and Material Science Applications
Agrochemicals
Cyclobutane-containing compounds are investigated as:
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Plant Growth Regulators: Their stability under UV light enhances field efficacy.
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Pesticides: Structural rigidity may improve binding to insect nicotinic acetylcholine receptors.
Polymer Design
The cyclobutane moiety’s rigidity makes the compound a candidate for:
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High-Performance Thermoplastics: Enhanced thermal stability vs. linear analogs.
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Cross-Linking Agents: Carboxylic acid groups facilitate covalent network formation.
| Hazard | Precautionary Measure |
|---|---|
| H302 (Harmful) | Avoid ingestion |
| H315 (Skin Irritant) | Use gloves |
| H319 (Eye Irritant) | Wear goggles |
| H335 (Respiratory Irritant) | Use fume hood |
Future Research Directions
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Biological Screening: Evaluate efficacy against kinase targets (e.g., ACK1, PDE10).
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Structure-Activity Relationships (SAR): Modify methoxy position or cyclobutane substituents.
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Green Chemistry: Develop solvent-free synthesis using microwave irradiation.
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